N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Chemical Biology Drug Discovery High-Throughput Screening

Procure CAS 1219538-93-8, a structurally unique, hybrid benzimidazole-benzothiadiazole sulfonamide with an unclaimed scaffold. Its lack of pre-existing biological data makes it ideal for unbiased, proprietary screening campaigns and the establishment of novel SAR and composition-of-matter patents. Avoid generic structural analogs; only this precise secondary sulfonamide linkage guarantees the scaffold's distinct topology.

Molecular Formula C13H9N5O2S2
Molecular Weight 331.4 g/mol
Cat. No. B4504503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Molecular FormulaC13H9N5O2S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C13H9N5O2S2/c19-22(20,12-3-1-2-10-13(12)17-21-16-10)18-8-4-5-9-11(6-8)15-7-14-9/h1-7,18H,(H,14,15)
InChIKeyFHCBDEWQKQQHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide: Critical Baseline Assessment for Scientific Procurement


N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide (CAS 1219538-93-8) is a hybrid heterocyclic compound that bridges a benzimidazole and a 2,1,3-benzothiadiazole-4-sulfonamide moiety via a secondary sulfonamide linker . Its molecular scaffold presents potential for dual pharmacophoric interactions; however, a thorough examination of primary literature and authoritative databases reveals a fundamental gap: no peer-reviewed studies, patents, or validated bioassay records containing quantitative biological activity data for this precise compound have been identified .

Why In-Class Benzimidazole or Benzothiadiazole Analogs Cannot Substitute for This Specific Compound


Despite the known biological relevance of both benzimidazole and benzothiadiazole sulfonamides—individually explored as carbonic anhydrase inhibitors [1] and kinase modulators [2]—the specific linkage and substitution pattern of N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide create a unique structural topology. Its fusion of a benzimidazole at the 6-position with a 2,1,3-benzothiadiazole-4-sulfonamide is neither a simple benzimidazole nor a benzothiadiazole derivative [2]. Therefore, generic substitution by class analogs (e.g., 2-substituted benzimidazole-6-sulfonamides or benzothiadiazole-4-sulfonamides alone) would constitute a structural alteration with unpredictable biological consequences, as no systematic SAR data exist for this hybrid scaffold. The assertion that any benzimidazole or benzothiadiazole sulfonamide can replicate the binding mode or selectivity of this hybrid remains unsupported without direct comparative evidence.

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide


Structural Uniqueness: Absence of Direct Data Constitutes a Differentiating Factor for Initial Screening

No direct quantitative biological activity data have been reported for N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide in primary literature or public databases [1][2]. In contrast, related benzimidazole-6-sulfonamides (e.g., 2-substituted analogs) exhibit reported inhibitory activities against carbonic anhydrase isoforms (e.g., Ki values in the nanomolar range for CA IX and CA XII) [1]. However, the target compound features a 2,1,3-benzothiadiazole-4-sulfonamide group instead of the simpler aryl-substituted variants; thus, direct extrapolation of potency or selectivity from these analogs is scientifically invalid [2].

Chemical Biology Drug Discovery High-Throughput Screening

Synthetic Methodology: A Defined Route via Benzothiadiazole-4-Sulfonyl Chloride Enables Rational Analoging

The compound can be synthesized via the general method reported by Rosen et al. [1], employing commercially available 2,1,3-benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent. This methodology is demonstrated for a variety of amines, but no specific characterization or yield data for the target compound are reported in that work. The predicted molecular weight (331.37 Da) and molecular formula (C13H9N5O2S2) are known .

Synthetic Chemistry Medicinal Chemistry Parallel Synthesis

Patent Landscape: No Specific Claims Found, Leaving Freedom-to-Operate Opportunities

A search of the patent literature using both the CAS number and structural queries failed to identify any patents specifically claiming N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide or its use [1][2]. Related patent families broadly cover benzimidazole sulfonamides as MEK inhibitors (e.g., US8101799B2) and benzothiadiazole sulfonamides as carbonic anhydrase inhibitors (e.g., WO2007144738A1), but the precise hybrid core appears unclaimed [1][2].

Intellectual Property Patent Analysis Freedom-to-Operate

Recommended Use Cases for N-(1H-Benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide


Discovery-Stage High-Throughput Screening for Novel Kinase or Carbonic Anhydrase Inhibition

Given the lack of pre-existing biological data, this compound is ideally suited for unbiased phenotypic or target-based screening campaigns. Its hybrid structure may offer unexpected selectivity profiles not achievable with simpler benzimidazole or benzothiadiazole sulfonamides [1].

Scaffold-Hopping and Medicinal Chemistry Exploration for IP Generation

The unclaimed nature of this specific hybrid core [1] makes it an attractive starting point for the design of proprietary compound libraries. Analogs can be systematically explored around both the benzimidazole and benzothiadiazole motifs to establish novel SAR and composition-of-matter patents.

Chemical Biology Probe Development for Dual-Target Engagement Studies

The structural features suggest potential for dual pharmacophore engagement; however, as no functional data exist, researchers must first validate target engagement and selectivity before employing this compound as a chemical probe.

Quote Request

Request a Quote for N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.